molecular formula C27H24N4O4 B4295993 (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE

Cat. No.: B4295993
M. Wt: 468.5 g/mol
InChI Key: PRQTVSDALCMFSF-XYGWBWBKSA-N
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Description

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the nitrobenzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid, while reduction of the nitro group can yield the corresponding amine derivative.

Scientific Research Applications

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to the modulation of cellular processes. The nitrobenzamide group may also contribute to its biological activity by interacting with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxy-1H-indol-3-yl)acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-3-yl)acetamide
  • N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxy-1H-indol-3-yl)acetamide

Uniqueness

(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE is unique due to the presence of both the indole and nitrobenzamide moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxo-1-phenylprop-1-en-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4/c1-18-22(23-12-5-6-13-24(23)29-18)14-15-28-27(33)25(16-19-8-3-2-4-9-19)30-26(32)20-10-7-11-21(17-20)31(34)35/h2-13,16-17,29H,14-15H2,1H3,(H,28,33)(H,30,32)/b25-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQTVSDALCMFSF-XYGWBWBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CC=C3)/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 2
Reactant of Route 2
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 3
Reactant of Route 3
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 4
Reactant of Route 4
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 5
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE
Reactant of Route 6
(2Z)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]-3-PHENYLPROP-2-ENAMIDE

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